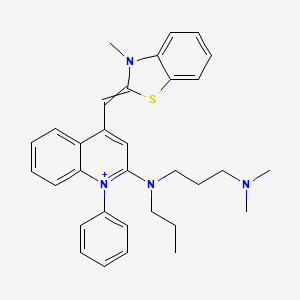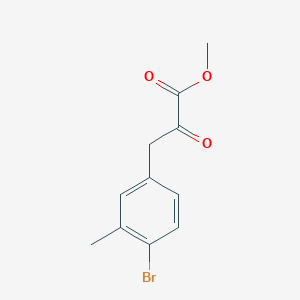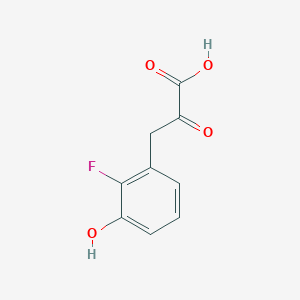
3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a ketone group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated phenylboronic acid as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalytic processes can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2-Fluoro-3-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Fluoro-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The hydroxyl and ketone groups contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3-hydroxybenzoic acid
- 3-Fluorobenzoic acid
- 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylpropanoic acid
Comparison: 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7FO4 |
|---|---|
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
3-(2-fluoro-3-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
Clé InChI |
YDZSMGXVYUSQPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)F)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)
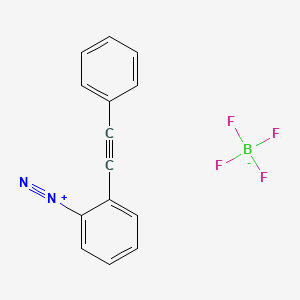

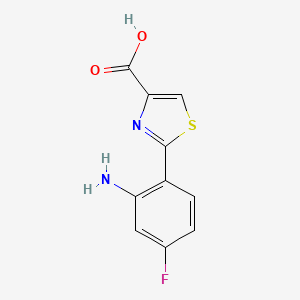

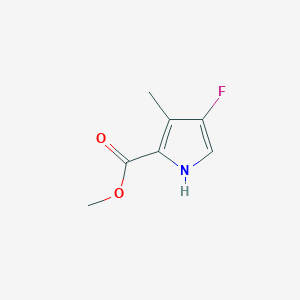
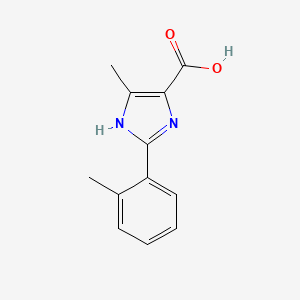
![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
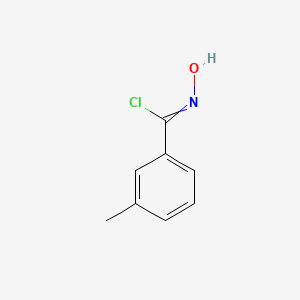
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
